Ethyl 2-(carbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-(carbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative featuring a carbamoylamino (-NH-CONH₂) substituent at the 2-position and an ethyl ester group at the 3-position. These compounds are synthesized via acylation of the parent ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2), a versatile intermediate for pharmaceuticals and dyes .
Properties
IUPAC Name |
ethyl 2-(carbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-2-17-11(15)9-7-5-3-4-6-8(7)18-10(9)14-12(13)16/h2-6H2,1H3,(H3,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWODVUCCBIQPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(carbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 42076-12-0) is a compound of significant interest due to its potential pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₂S₂ |
| Molecular Weight | 288.39 g/mol |
| Density | 1.342 g/cm³ |
| Boiling Point | 524.6 °C |
| Flash Point | 271.1 °C |
This compound exhibits various biological activities attributed to its structural features. The compound's mechanism of action may involve:
- Inhibition of Enzymatic Activity : Studies suggest that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study by El-Sherief et al. (2008) demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown promising results regarding the anticancer activity of this compound. A report highlighted that it induces apoptosis in cancer cell lines through the activation of caspase pathways . The structure-activity relationship (SAR) analysis indicated that modifications on the benzothiophene moiety could enhance its cytotoxic effects.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. It was found to reduce pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- El-Sherief et al. (2008) : Investigated the synthesis and biological evaluation of various derivatives, concluding that certain modifications led to enhanced antimicrobial and anticancer activities .
- Bollettino Chimico Farmaceutico (1996) : Reported on the anti-inflammatory activity of related compounds, suggesting that structural similarities could confer similar effects on this compound .
- Recent Studies : Ongoing research continues to explore the pharmacodynamics and pharmacokinetics of this compound to better understand its therapeutic potential and safety profile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Features
The table below summarizes key crystallographic and functional differences between the target compound and its analogs:
Key Observations:
Planarity and Dihedral Angles: The benzamido analog () exhibits a dihedral angle of 8.13° between the tetrahydrobenzothiophene (ring A) and phenyl (ring B) groups, indicating near-planar alignment.
Hydrogen Bonding :
- Intramolecular N–H⋯O bonds form S(6) ring motifs in both benzamido and pyridine derivatives, stabilizing molecular conformations .
- The pyridine analog further forms intermolecular C–H⋯O bonds, creating R₂²(16) dimeric rings in the crystal lattice .
Disorder :
Software and Methodologies in Structural Analysis
Crystallographic data for these compounds were refined using SHELXL (e.g., SHELXL97 in ), with disorder modeled via EADP instructions. Visualization tools like ORTEP-3 and WinGX were employed for molecular graphics .
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 2-(carbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via acylation of the parent amine (ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) with carbamoyl chloride or its derivatives. A common approach involves refluxing the amine precursor in chloroform with an acylating agent (e.g., benzoyl chloride, pyridine-4-carbonyl chloride) for 5–9 hours, followed by recrystallization from ethanol or acetone . Optimization includes:
- Temperature control : Prolonged heating (≥70°C) improves yield but may increase side reactions.
- Solvent selection : Polar aprotic solvents (e.g., chloroform) enhance acylation efficiency.
- Purification : Recrystallization minimizes impurities; disordered structures may require iterative refinement using SHELXL .
Q. How is the crystal structure of this compound resolved, and what are the key crystallographic parameters?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 296 K .
- Structure solution : Employ SHELXS97 for phase determination and SHELXL97 for refinement. Disordered atoms (e.g., methylene groups in cyclohexene rings) are modeled with split positions and refined using EADP constraints .
- Key parameters :
- Triclinic space group P1 with Z = 2.
- Dihedral angles between heterocyclic and aromatic rings: 8.13–8.61° .
- Intramolecular hydrogen bonds (N–H⋯O) forming S(6) ring motifs .
Q. What analytical techniques are used to confirm the compound’s purity and structural integrity?
Methodological Answer:
- HPLC : Purity ≥98% confirmed via reverse-phase chromatography .
- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., carbamoylamino vs. ester groups).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 330.39 for C₁₇H₁₈N₂O₃S) .
- Elemental analysis : Matches calculated C, H, N, S percentages (±0.3%).
Advanced Research Questions
Q. How can researchers address structural disorder in crystallographic refinements of this compound?
Methodological Answer: Disorder in cyclohexene rings or ethyl ester groups is common. Strategies include:
- Split-site refinement : Assign partial occupancy (e.g., 0.641:0.359) to disordered atoms using SHELXL’s PART instruction .
- Restraints : Apply geometric restraints (DFIX, DANG) to maintain bond lengths/angles during refinement.
- Validation tools : Use PLATON to check for missed symmetry or overfitting .
Q. What methodologies are recommended for analyzing hydrogen-bonding networks and their impact on supramolecular assembly?
Methodological Answer:
- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(16) dimer motifs) using Etter’s formalism .
- Software tools : ORTEP-3 visualizes interactions; Mercury (CCDC) calculates interaction energies.
- Thermal analysis : DSC/TGA identifies stability changes linked to H-bond disruption .
Q. How do synthetic modifications (e.g., substituent variation) influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?
Methodological Answer:
Q. What are the limitations of SHELX-based refinement, and when should alternative software be considered?
Methodological Answer:
Q. How can contradictions in reported synthetic yields or crystallographic data be resolved?
Methodological Answer:
- Yield discrepancies : Replicate reactions with controlled humidity/temperature; use in-situ IR to monitor reaction progress.
- Crystallographic conflicts : Re-refine deposited CIF files (e.g., CCDC entries) using consistent parameters.
- Statistical tools : Apply Bland-Altman plots to compare inter-laboratory data variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
